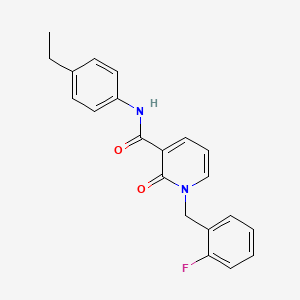![molecular formula C19H17N5O2S B11254105 3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide](/img/structure/B11254105.png)
3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{3-[(1H-苯并咪唑-2-基硫代)甲基]-1,2,4-恶二唑-5-基}-N-苯基丙酰胺是一种复杂的有机化合物,其结构包含苯并咪唑部分、恶二唑环和苯基丙酰胺基团。
准备方法
合成路线和反应条件
3-{3-[(1H-苯并咪唑-2-基硫代)甲基]-1,2,4-恶二唑-5-基}-N-苯基丙酰胺的合成通常涉及多步反应。一种常见的合成方法包括以下步骤:
苯并咪唑衍生物的形成: 合成首先通过在碱的存在下,使邻苯二胺与二硫化碳反应制备苯并咪唑衍生物。
恶二唑环的形成: 然后,将苯并咪唑衍生物与水合肼和适当的羧酸衍生物反应形成恶二唑环。
与苯基丙酰胺的偶联: 最后一步是在合适的条件下,将恶二唑中间体与 N-苯基丙酰胺偶联,例如使用 EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)等偶联试剂和三乙胺等碱。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以提高产率和纯度。这可能包括使用连续流动反应器、自动化合成平台和高级纯化技术,例如高效液相色谱 (HPLC)。
化学反应分析
反应类型
3-{3-[(1H-苯并咪唑-2-基硫代)甲基]-1,2,4-恶二唑-5-基}-N-苯基丙酰胺可以进行各种化学反应,包括:
氧化: 苯并咪唑部分中的硫原子可以被氧化形成亚砜或砜。
还原: 在特定条件下,恶二唑环可以被还原以产生不同的产物。
取代: 该化合物可以在苯并咪唑和恶二唑环上进行亲核或亲电取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H₂O₂) 和间氯过氧苯甲酸 (m-CPBA)。
还原: 可以使用锂铝氢化物 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 在适当条件下,可以使用烷基卤化物、酰氯和各种亲核试剂或亲电试剂等试剂。
主要产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,硫原子的氧化可以产生亚砜或砜,而恶二唑环的还原可以产生该化合物的不同还原形式。
科学研究应用
3-{3-[(1H-苯并咪唑-2-基硫代)甲基]-1,2,4-恶二唑-5-基}-N-苯基丙酰胺在科学研究中具有多种应用:
化学: 它被用作合成更复杂分子的构件,以及配位化学中的配体。
生物学: 由于该化合物能够抑制某些细菌和真菌的生长,因此它具有作为抗菌剂的潜力。
医学: 由于它可以诱导癌细胞凋亡,因此正在研究其作为抗癌剂的潜力。
工业: 该化合物可用于开发具有特定性能的新材料,例如增强热稳定性或电导率。
作用机制
3-{3-[(1H-苯并咪唑-2-基硫代)甲基]-1,2,4-恶二唑-5-基}-N-苯基丙酰胺的作用机制涉及其与各种分子靶点和途径的相互作用:
分子靶点: 该化合物可以与特定的酶或受体结合,抑制它们的活性。例如,它可能抑制参与 DNA 复制或修复的酶,导致细胞死亡。
相关途径: 该化合物可以在癌细胞中激活凋亡途径,导致程序性细胞死亡。它还可能干扰微生物细胞壁的合成,抑制细菌和真菌的生长。
相似化合物的比较
类似化合物
3-[(1H-苯并咪唑-2-基硫代)(芳基)甲基]-4-羟基香豆素: 这种化合物具有类似的苯并咪唑部分,但具有香豆素环而不是恶二唑环。
4-[(1H-苯并咪唑-2-基)硫代]苯甲醛: 这种化合物包含苯并咪唑部分和苯甲醛基团,不同于目标化合物中的恶二唑和苯基丙酰胺基团。
独特性
3-{3-[(1H-苯并咪唑-2-基硫代)甲基]-1,2,4-恶二唑-5-基}-N-苯基丙酰胺的独特性在于它结合了苯并咪唑部分、恶二唑环和苯基丙酰胺基团。这种独特的结构赋予了特定的化学和生物学特性,使其成为研究和工业中各种应用的宝贵化合物。
属性
分子式 |
C19H17N5O2S |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
3-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H17N5O2S/c25-17(20-13-6-2-1-3-7-13)10-11-18-23-16(24-26-18)12-27-19-21-14-8-4-5-9-15(14)22-19/h1-9H,10-12H2,(H,20,25)(H,21,22) |
InChI 键 |
KNHMVNAWRIJCCR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11254027.png)

![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11254049.png)
![tert-butyl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate](/img/structure/B11254061.png)

![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B11254071.png)
![8-methoxy-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11254076.png)
![Ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate](/img/structure/B11254083.png)
![3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B11254091.png)
![6-Chloro-8'-[(4-ethylpiperazin-1-YL)methyl]-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B11254103.png)
![1,3-dimethyl-5-[(2-oxo-2-piperidin-1-ylethyl)thio]-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11254114.png)
![2-(4-Methoxyphenyl)-6-((4-methylbenzyl)thio)imidazo[1,2-b]pyridazine](/img/structure/B11254117.png)

![4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholine](/img/structure/B11254133.png)
